molecular formula C5H8 B1201569 (1R,4S)-bicyclo[2.1.0]pentane

(1R,4S)-bicyclo[2.1.0]pentane

Cat. No. B1201569
M. Wt: 68.12 g/mol
InChI Key: MHLPKAGDPWUOOT-SYDPRGILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-housane is a housane.

Scientific Research Applications

Synthesis and Chemical Properties

(1R,4S)-Bicyclo[2.1.0]pentane has been a subject of interest in synthetic chemistry due to its unique structural properties and potential applications. Hughes et al. (2019) described a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, highlighting the use of bicyclo[1.1.1]pentanes as effective bioisosteres for aromatic rings and tert-butyl groups (Hughes et al., 2019). Similarly, Garlets et al. (2020) explored enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, demonstrating their potential in creating chiral substituted derivatives while maintaining the carbocyclic framework (Garlets et al., 2020).

Structural Studies

Alsenoy et al. (1981) conducted ab initio studies to refine the molecular structure of bicyclo[2.1.0]pentane, providing insights into its structural features not easily amenable to experimental observation (Alsenoy et al., 1981). Mathur et al. (1976) expanded on this by analyzing the microwave spectra of deuterated forms of bicyclo[2.1.0]pentane, contributing to a complete understanding of its molecular structure (Mathur et al., 1976).

Application in High-Energy Density Materials

Ghule et al. (2011) investigated polynitrobicyclo[1.1.1]pentanes as high-energy density materials (HEDMs), highlighting the potential of bicyclo[1.1.1]pentane derivatives in defense applications (Ghule et al., 2011).

Medicinal Chemistry Applications

Bauer et al. (2021) discussed the application of small aliphatic rings like bicyclo[1.1.1]pentanes in medicinal chemistry, emphasizing their physicochemical properties and bioisosteric functions (Bauer et al., 2021).

properties

Product Name

(1R,4S)-bicyclo[2.1.0]pentane

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

IUPAC Name

(1S,4R)-bicyclo[2.1.0]pentane

InChI

InChI=1S/C5H8/c1-2-5-3-4(1)5/h4-5H,1-3H2/t4-,5+

InChI Key

MHLPKAGDPWUOOT-SYDPRGILSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]1C2

Canonical SMILES

C1CC2C1C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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